N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as MPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a sulfanylacetamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Studies on compounds structurally related to N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have shown significant antimicrobial and antitubercular activities. For instance, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibited promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).
Similarly, a new series of thiazolidin-4-one derivatives showed potential antimicrobial activity, especially against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Antioxidant and Anti-inflammatory Properties
Research has also explored the antioxidant and anti-inflammatory properties of compounds similar to N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide. A study focusing on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazoles and oxadiazoles, found that these compounds exhibit significant antioxidant, analgesic, and anti-inflammatory actions. This suggests their potential use in developing treatments for conditions associated with oxidative stress and inflammation (Faheem, 2018).
Anticancer Potential
Compounds with a structure similar to the one have been investigated for their anticancer potential. Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity and potential toxicity against tumor cells. These studies suggest the promising role of such compounds in anticancer therapy (Chkirate et al., 2019).
Wirkmechanismus
Target of Action
VU0512088-1, also known as N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, primarily targets ubiquitin . Ubiquitin is a highly conserved, 8kDa polypeptide present in all eukaryotic cells . It is conjugated to the ε-amino group of lysine residues in the target protein through the sequential action of three enzymes, an E1 Ub activating enzyme, an E2 conjugating enzyme, and an E3 ligase .
Mode of Action
VU0512088-1 interacts with its targets by recognizing poly- and monoubiquitylated proteins and free ubiquitin . It has been shown to recognize K48-, K63-, K11- linkages as well as linear ubiquitin chains . This interaction leads to changes in the ubiquitin-protein landscape, affecting various cellular processes.
Biochemical Pathways
The compound’s interaction with ubiquitin affects multiple biochemical pathways. Ubiquitin itself plays a crucial role in several cellular processes, including protein degradation, DNA repair, cell cycle regulation, and kinase modification
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-8-16(9-7-14)22-18(24)13-26-19-20(25)23(11-10-21-19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSLJKVNJDUFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.